Adenanthin
Overview
Description
Adenanthin is a novel NF-κB and nucleophilic cysteines inhibitor. It has bacteriostatic, anti-inflammatory, and antitumor activities. Adenanthin also has antileukemic activity through targeting peroxiredoxin I/II .
Synthesis Analysis
Adenanthin is a diterpenoid isolated from the leaves of Isodon adenanthus . It has been reported to possess antileukemic activity through targeting peroxiredoxin I/II .Molecular Structure Analysis
The molecular formula of Adenanthin is C26H34O9 . The exact mass is 490.22 and the molecular weight is 490.550 .Chemical Reactions Analysis
Adenanthin has been reported to increase intracellular reactive oxygen species in leukemic and hepatocellular carcinoma cells . It inhibits adipogenesis of 3T3-L1 and mouse embryonic fibroblasts .Physical And Chemical Properties Analysis
The molecular weight of Adenanthin is 490.54 . The chemical formula is C26H34O9 .Scientific Research Applications
Obesity Prevention and Treatment
Adenanthin has been found to inhibit adipogenesis and the development of obesity. Hu et al. (2019) demonstrated that adenanthin inhibits the adipogenesis of 3T3-L1 and mouse embryonic fibroblasts. The mechanism includes delaying mitotic clonal expansion and reducing C/EBPβ signaling, leading to a significant reduction in body weight and adipose tissue mass in mice on a high-fat diet (Hu et al., 2019).
Treatment of Autoimmune Disorders
Adenanthin has shown potential in treating experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. Yin et al. (2013) reported that adenanthin exerts preventive and therapeutic effects on EAE. It suppresses the proliferation of reactive T cells, decreases Th1 and Th17 cells, and increases regulatory T cell populations, possibly mediated by inhibiting the NF-κB signaling pathway (Yin et al., 2013).
Anticancer Properties
Adenanthin has been studied for its potential in cancer treatment. Hou et al. (2014) found that adenanthin targets peroxiredoxin I/II to kill hepatocellular carcinoma cells by increasing reactive oxygen species levels (Hou et al., 2014). Additionally, adenanthin can induce differentiation of leukemic cells by targeting these proteins, as shown by Liu et al. (2012) (Liu et al., 2012).
Other Applications
- Adenanthin has been shown to target proteins involved in the regulation of disulphide bonds, including the thioredoxin-thioredoxin reductase system and protein disulfide isomerase, indicating its potential in treating diseases where aberrant activity of these enzymes is involved (Muchowicz et al., 2014).
- It also affects telomerase expression and contributes to cell death, as studied by Jia-y (2015) (Jia-y, 2015)
Future Directions
properties
IUPAC Name |
[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O9/c1-11-15-8-16(33-12(2)27)20-25(7)18(34-13(3)28)9-17(30)24(5,6)21(25)19(31)23(35-14(4)29)26(20,10-15)22(11)32/h15-18,20-21,23,30H,1,8-10H2,2-7H3/t15-,16+,17+,18+,20+,21-,23+,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVYSFSBBFDGRG-FYHXSELJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4([C@H](C[C@@H](C([C@H]4C(=O)[C@@H]3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenanthin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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